MS Quantitation: Deuterated vs. Non-Deuterated Standard
Palmitoyl serinol-d5 enables absolute quantification of endogenous Palmitoyl serinol via stable isotope dilution LC-MS/MS, which is impossible with unlabeled Palmitoyl serinol. In LC-MS extracted-ion chromatograms, unlabeled Palmitoyl serinol yields a single peak at m/z 330.3003 [M+H]+, while Palmitoyl serinol-d5 produces a distinct peak at m/z 335.3 [M+H]+ (Δm/z = +5.0) [1]. Unlabeled Palmitoyl serinol cannot be used as an internal standard because it co-elutes with and is spectrally indistinguishable from the endogenous analyte, resulting in zero quantification accuracy. MS/MS fragmentation of the unlabeled parent ion (m/z 330.3003) produces a diagnostic product ion at m/z 92.0706 corresponding to the serinol head group [1].
+5 Da Shift
| Evidence Dimension | LC-MS/MS Quantification Capability as Internal Standard |
|---|---|
| Target Compound Data | m/z 335.3 [M+H]+; chromatographically co-elutes with analyte; enables absolute quantification via isotope dilution |
| Comparator Or Baseline | Unlabeled Palmitoyl serinol: m/z 330.3003 [M+H]+; indistinguishable from endogenous analyte; cannot function as internal standard |
| Quantified Difference | Δm/z = +5.0 Da (monoisotopic mass shift) |
| Conditions | LC-MS/MS analysis of biological extracts (murine cecal samples); positive ionization mode; C18 reversed-phase chromatography |
Why This Matters
This mass shift enables accurate, matrix-corrected quantification of endogenous Palmitoyl serinol, a requirement for any study measuring this metabolite in biological samples; unlabeled compound is analytically useless as an internal standard.
- [1] Cohen LJ, Kang HS, Chu J, Huang YH, Gordon EA, Reddy BVB, Ternei MA, Craig JW, Brady SF. Commensal bacteria produce GPCR ligands that mimic human signaling molecules. Nature. 2017;549(7670):48-53. Extended Data Figure 6. View Source
